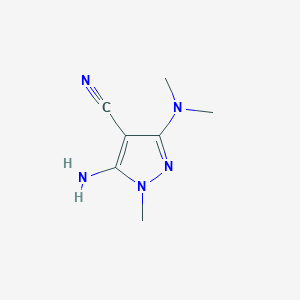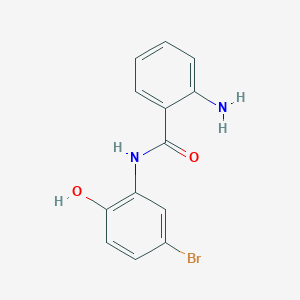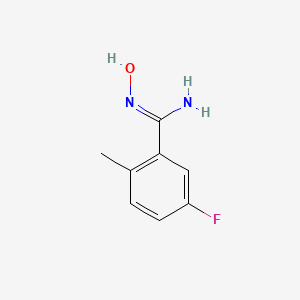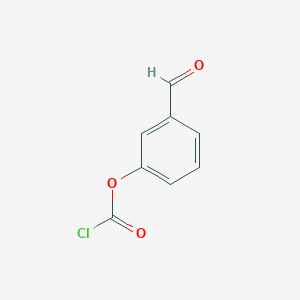
2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid is a heterocyclic compound that contains both azetidine and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the bromopyrimidine moiety. One common method involves the use of azetidine derivatives and bromopyrimidine precursors under specific reaction conditions. For example, the azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The bromopyrimidine moiety can then be introduced through a Suzuki–Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with different nucleophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and boronic acids under mild conditions.
Aza-Michael Addition: Utilizes NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates with a base catalyst.
Major Products Formed
Substituted Pyrimidines: Resulting from substitution reactions.
Coupled Products: Formed through Suzuki–Miyaura coupling, leading to more complex heterocyclic structures.
Scientific Research Applications
2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Chemical Synthesis: Serves as an intermediate in the construction of complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromopyrimidine moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Oxetane Derivatives: Used in similar synthetic applications and biological studies.
Uniqueness
2-(Azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid is unique due to its combination of azetidine and bromopyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H8BrN3O2 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-5-bromopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H8BrN3O2/c9-5-4-10-8(12-2-1-3-12)11-6(5)7(13)14/h4H,1-3H2,(H,13,14) |
InChI Key |
MPHYIECESAUTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=C(C(=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13285415.png)

![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate](/img/structure/B13285426.png)
amine](/img/structure/B13285428.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13285440.png)
![1-[4-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13285446.png)

![2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13285459.png)



![2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13285478.png)
